molecular formula C10H12N4O2S B5548578 Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5548578
M. Wt: 252.30 g/mol
InChI Key: LMXGAWKMSQHOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This reaction is carried out under specific conditions to ensure regioselectivity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazolopyrimidines .

Scientific Research Applications

Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . These interactions result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-4-16-8(15)7-5-14-9(11-6(7)2)12-10(13-14)17-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXGAWKMSQHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC(=N2)SC)N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.